molecular formula C19H18ClFN4O B4413479 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine

Cat. No. B4413479
M. Wt: 372.8 g/mol
InChI Key: UVGRUWBLOCIKAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine involves condensation reactions, typically utilizing carbamimide and benzoic acid derivatives in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process is characterized by several spectroscopic techniques, including LCMS, NMR (1H, 13C), IR, and CHN elemental analysis, to confirm the chemical structure (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed via single crystal X-ray diffraction (XRD), showcasing crystallization in specific crystal systems with detailed unit cell parameters. Molecular conformation is detailed through intramolecular C—H⋯N and intermolecular N—H⋯O, C—H⋯O hydrogen bonds, as well as aromatic π–π stacking interactions, which contribute to the compound's stability and reactivity (Wang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds are generally characterized by their reactivity towards various organic transformations, including nucleophilic substitution reactions. These reactions are pivotal for the functionalization of the molecule and further derivatization. The ability to undergo such reactions is a key feature of their chemical behavior (Deshmukh et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their stability and suitability for various applications. These properties are often studied through thermal analysis and solubility tests in different solvents, which are essential for their practical application in chemical synthesis and pharmaceutical formulation (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological molecules, are critical for the application of these compounds. Studies often focus on the hydrogen bonding capabilities, electron density distribution, and potential for forming stable complexes with other molecules, providing insights into their reactivity and potential uses (Harish et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .

Mode of Action

This compound acts as an antagonist at the H1 histamine receptors . This means it binds to these receptors and prevents histamine from doing so, thereby inhibiting the allergic response . It has a higher affinity for H1 receptors than histamine itself .

Biochemical Pathways

The compound’s action on H1 receptors affects the biochemical pathways involved in allergic reactions . By blocking the interaction of histamine with H1 receptors, it prevents the downstream effects of this interaction, which include inflammation and other symptoms of allergies .

Result of Action

The compound’s action results in significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some derivatives also exhibited stronger anti-pruritic activities than levocetirizine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of other substances in the body, the individual’s overall health status, and genetic factors .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c20-15-3-1-14(2-4-15)19-22-18(26-23-19)13-24-9-11-25(12-10-24)17-7-5-16(21)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGRUWBLOCIKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine
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1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine
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1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine
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1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine
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1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine
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1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine

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